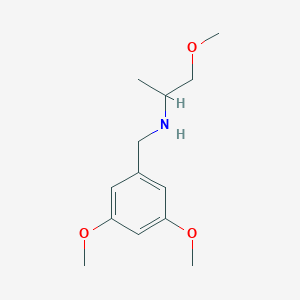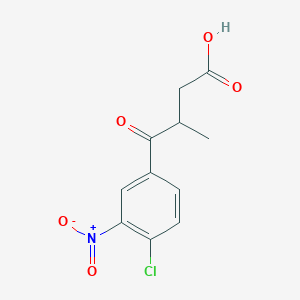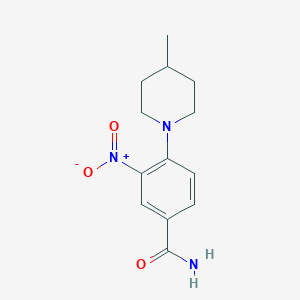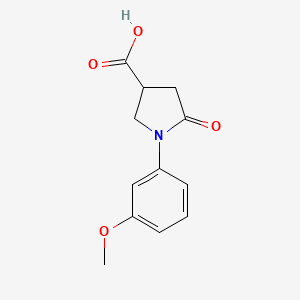
2-(4-氟苯氧基)苯甲酸
描述
2-(4-Fluorophenoxy)benzoic acid is a chemical compound with the molecular weight of 232.21 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-fluorophenoxy)benzoic acid . The InChI code is 1S/C13H9FO3/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8H,(H,15,16) .Physical And Chemical Properties Analysis
2-(4-Fluorophenoxy)benzoic acid is a powder at room temperature . It has a melting point of 142-144°C .科学研究应用
检测和研究活性氧化物种
2-(4-氟苯氧基)苯甲酸衍生物,特别是2-[6-(4'-羟基)苯氧基-3H-黄色素-3-酮-9-基]苯甲酸(HPF)和2-[6-(4'-氨基)苯氧基-3H-黄色素-3-酮-9-基]苯甲酸(APF),已被开发为新型荧光探针。这些探针设计用于选择性检测高度活性氧化物种(hROS),如羟基自由基和过氧化物酶的反应中间体。它们在特定活性氧化物种存在时选择性发光的独特性质使它们成为研究各种生物和化学应用中的hROS的有价值工具 (Setsukinai et al., 2003)。
理解环境系统中厌氧转化
研究涉及从淡水沉积物中获得的厌氧共生群体将苯酚转化为苯甲酸,使用了异构的氟苯酚,包括2-氟苯酚,作为苯酚类似物。这项研究有助于理解污染物的厌氧转化的环境过程,特别是在这些转化中如何在邻位于酚羟基的对位引入羧基 (Genthner et al., 1989)。
药物-蛋白质相互作用研究
2-(4'-羟基苯偶氮)苯甲酸,与2-(4-氟苯氧基)苯甲酸相关的分光光度探针,已被用于研究选择性药物与牛血清白蛋白的结合。这项研究提供了关于各种药物化合物与蛋白质之间相互作用动态的见解,这对于药物的疗效和安全性的开发和理解至关重要 (Zia & Price, 1975)。
高性能聚合物的开发
2-(2-氟-4-羟基苯甲酰)-苯甲酸,与2-(4-氟苯氧基)苯甲酸密切相关的化合物,已被用于合成和表征高性能聚合物。这些聚合物由于其溶解性和热性能,在工程塑料和膜材料中具有重要应用 (Xiao et al., 2003)。
感应pH和金属阳离子的荧光探针
2-(4-氟苯氧基)苯甲酸衍生物,如2-(3,5,6-三氟-2-羟基-4-甲氧基苯基)苯并咪唑,已被制备并应用为荧光探针。这些探针对pH变化敏感,并且在感应金属阳离子方面具有选择性,展示了它们在各种分析和生化应用中的实用性 (Tanaka et al., 2001)。
抗菌剂合成
研究新生物活性分子的合成已纳入2-(4-氟苯氧基)苯甲酸衍生物。这些化合物以其药效团性质而闻名,已被用于创造潜在的抗菌剂,突显了该化合物在药物化学中的作用 (Holla et al., 2003)。
放射性药物合成
从2-(4-氟苯氧基)苯甲酸类似物合成的4-[18F]氟苯酚,是制备复杂放射性药物的关键合成物。这种合成对于放射性诊断和治疗药物的开发至关重要 (Ross et al., 2011)。
安全和危害
This compound is harmful if swallowed and very toxic to aquatic life . It causes serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
属性
IUPAC Name |
2-(4-fluorophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWUSRADWXKZGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388348 | |
| Record name | 2-(4-Fluorophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2795-63-3 | |
| Record name | 2-(4-Fluorophenoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2795-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluorophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,2-dimethylpropanoylamino)-N-[4-[[4-[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]-3-hydroxyphenyl]methyl]-2-hydroxyphenyl]benzamide](/img/structure/B1364048.png)
![1-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amine](/img/structure/B1364049.png)



![N-[1-(4-bromophenyl)ethyl]acetamide](/img/structure/B1364055.png)
![4-(2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364061.png)
![4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid](/img/structure/B1364062.png)


![2-[2-(Cyclohexen-1-yl)ethylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364067.png)
![3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one](/img/structure/B1364068.png)

